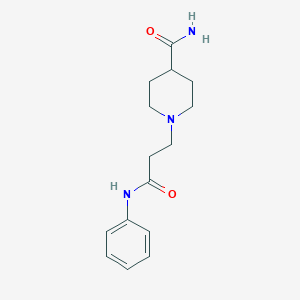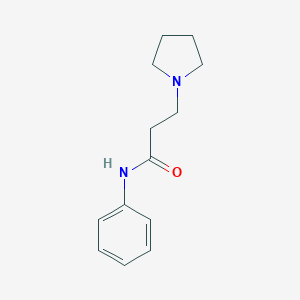
N-(2-methylphenyl)-3-(pyrrolidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-3-(pyrrolidin-1-yl)propanamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to a propionamide moiety, with an o-tolyl group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-(pyrrolidin-1-yl)propanamide typically involves the following steps:
Formation of the Propionamide Backbone: The initial step involves the reaction of o-toluidine with propionyl chloride in the presence of a base such as triethylamine to form N-o-tolyl-propionamide.
Introduction of the Pyrrolidine Ring: The N-o-tolyl-propionamide is then reacted with pyrrolidine under suitable conditions, often involving a catalyst like palladium on carbon (Pd/C) and hydrogen gas to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methylphenyl)-3-(pyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, converting the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated derivatives
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H20N2O/c1-12-6-2-3-7-13(12)15-14(17)8-11-16-9-4-5-10-16/h2-3,6-7H,4-5,8-11H2,1H3,(H,15,17) |
Clé InChI |
RCJDLWXECMLHIS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CCN2CCCC2 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CCN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide](/img/structure/B248222.png)

![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide](/img/structure/B248227.png)

![3-[benzyl(2-hydroxyethyl)amino]-N-phenylpropanamide](/img/structure/B248230.png)

![N-(2,5-dimethylphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248236.png)



![ETHYL 4-[3-(2,5-DIMETHYLANILINO)-3-OXOPROPYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B248240.png)

